Cas no 1823338-54-0 (5-Bromoquinoline-8-carboxamide)

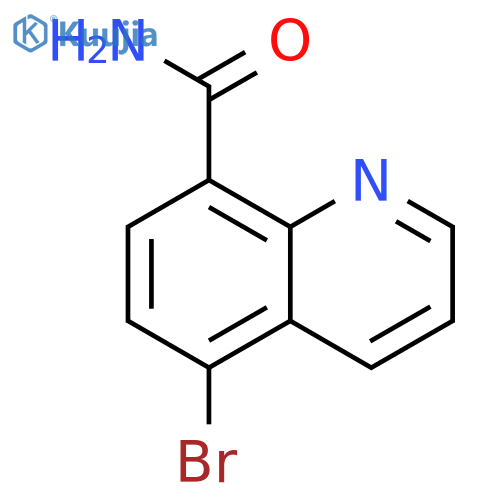

1823338-54-0 structure

商品名:5-Bromoquinoline-8-carboxamide

5-Bromoquinoline-8-carboxamide 化学的及び物理的性質

名前と識別子

-

- 5-Bromoquinoline-8-carboxamide

- 5-Bromo-8-quinolinecarboxamide

- 8-Quinolinecarboxamide, 5-bromo-

- SY056780

- MFCD27923345

- SCHEMBL20515237

- DS-7732

- E73631

- 1823338-54-0

- SB69042

- AKOS022176471

-

- MDL: MFCD27923345

- インチ: InChI=1S/C10H7BrN2O/c11-8-4-3-7(10(12)14)9-6(8)2-1-5-13-9/h1-5H,(H2,12,14)

- InChIKey: DJOBAKUSXSCERU-UHFFFAOYSA-N

- ほほえんだ: C1=CC2=C(C=CC(=C2N=C1)C(=O)N)Br

計算された属性

- せいみつぶんしりょう: 249.97418g/mol

- どういたいしつりょう: 249.97418g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 234

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 56Ų

5-Bromoquinoline-8-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM222783-1g |

5-Bromoquinoline-8-carboxamide |

1823338-54-0 | 95% | 1g |

$327 | 2021-08-04 | |

| Chemenu | CM222783-5g |

5-Bromoquinoline-8-carboxamide |

1823338-54-0 | 95% | 5g |

$748 | 2021-08-04 | |

| Chemenu | CM222783-1g |

5-Bromoquinoline-8-carboxamide |

1823338-54-0 | 95% | 1g |

$357 | 2023-01-02 | |

| Alichem | A189008590-10g |

5-Bromoquinoline-8-carboxamide |

1823338-54-0 | 95% | 10g |

$1784.88 | 2023-09-02 | |

| Alichem | A189008590-5g |

5-Bromoquinoline-8-carboxamide |

1823338-54-0 | 95% | 5g |

$1104.16 | 2023-09-02 | |

| eNovation Chemicals LLC | Y1053487-25g |

5-bromoquinoline-8-carboxamide |

1823338-54-0 | 97% | 25g |

$1240 | 2025-02-19 | |

| 1PlusChem | 1P00243X-250mg |

8-Quinolinecarboxamide, 5-bromo- |

1823338-54-0 | 95% | 250mg |

$172.00 | 2024-06-18 | |

| Aaron | AR0024C9-250mg |

8-Quinolinecarboxamide, 5-bromo- |

1823338-54-0 | 97% | 250mg |

$46.00 | 2025-02-17 | |

| Aaron | AR0024C9-500mg |

8-Quinolinecarboxamide, 5-bromo- |

1823338-54-0 | 97% | 500mg |

$77.00 | 2025-02-17 | |

| eNovation Chemicals LLC | Y1053487-500mg |

5-bromoquinoline-8-carboxamide |

1823338-54-0 | 97% | 500mg |

$100 | 2024-07-21 |

5-Bromoquinoline-8-carboxamide 関連文献

-

Ana González Moreno,Pilar Prieto,M. Carmen Ruiz Delgado,Eva Domínguez,Antonio Heredia Phys. Chem. Chem. Phys., 2021,23, 18068-18077

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

-

Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

1823338-54-0 (5-Bromoquinoline-8-carboxamide) 関連製品

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 2279938-29-1(Alkyne-SS-COOH)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1823338-54-0)5-Bromoquinoline-8-carboxamide

清らかである:99%

はかる:1g

価格 ($):290